Gold;tin -

Gold;tin

Catalog Number: EVT-14859933
CAS Number:
Molecular Formula: AuSn
Molecular Weight: 315.68 g/mol
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Product Introduction

Overview

Gold-tin is a compound consisting of gold and tin in a specific stoichiometric ratio, commonly represented as gold-tin (1:2). This compound is notable for its unique properties and applications in various scientific fields. Gold, with the atomic number 79, is a soft, malleable metal known for its resistance to corrosion and excellent conductivity. Tin, on the other hand, has the atomic number 50 and is characterized by its malleability and resistance to oxidation. The combination of these two elements leads to interesting physical and chemical properties that are valuable in electronics and materials science.

Source

Gold-tin compounds can be synthesized from their elemental forms or through various chemical processes. The primary sources of gold include gold ore deposits, while tin is mainly obtained from the mineral cassiterite (tin oxide). The extraction and purification processes for both metals are well-documented in metallurgical literature.

Classification

Gold-tin compounds fall under the category of intermetallic compounds. These are characterized by a distinct stoichiometry and ordered crystal structure, which differ significantly from simple metallic alloys. In the case of gold-tin (1:2), it typically exhibits properties that are intermediate between those of pure gold and tin.

Synthesis Analysis

Methods

The synthesis of gold-tin compounds can be achieved through several methods:

  1. Chemical Reduction: This involves reducing gold and tin salts using reducing agents to form the alloy.
  2. Physical Vapor Deposition: In this method, gold and tin are vaporized in a vacuum environment and then condensed onto a substrate to form thin films.
  3. Alloying: Direct melting of gold and tin at high temperatures can produce the desired compound.

Technical Details

For example, in a typical chemical reduction process, gold chloride (HAuCl4) can be reduced using sodium borohydride or other reducing agents in an aqueous solution containing tin salts. The reaction conditions such as temperature, pH, and concentration significantly influence the yield and purity of the product.

Molecular Structure Analysis

Structure

The molecular structure of gold-tin (1:2) can be described by its crystalline arrangement, which often adopts a tetragonal or orthorhombic lattice structure depending on the synthesis conditions.

Data

  • Molecular Formula: AuSn2
  • Molecular Weight: Approximately 292.3 g/mol
  • Crystal Structure: Tetragonal or orthorhombic depending on conditions
  • Density: Typically higher than that of pure tin due to the presence of gold.
Chemical Reactions Analysis

Reactions

Gold-tin compounds can participate in various chemical reactions:

  1. Oxidation: Gold-tin can oxidize in the presence of strong oxidizing agents, leading to the formation of gold oxides and tin oxides.
  2. Halogenation: The compound can react with halogens to form halides.
  3. Complex Formation: Gold-tin may form complexes with ligands such as cyanide during extraction processes.

Technical Details

For instance, when exposed to chlorine gas, the following reaction may occur:

2AuSn2+3Cl22AuCl3+2SnCl22\text{AuSn}_2+3\text{Cl}_2\rightarrow 2\text{AuCl}_3+2\text{SnCl}_2

This reaction highlights how halogens can facilitate the breakdown of intermetallic compounds into simpler halides.

Mechanism of Action

Process

The mechanism by which gold-tin compounds exhibit their properties primarily involves electron transfer processes due to their metallic nature. The presence of both metals allows for unique electronic interactions that enhance conductivity while maintaining structural integrity.

Data

  • Conductivity: Gold-tin alloys demonstrate enhanced electrical conductivity compared to pure tin.
  • Thermal Stability: These compounds also show improved thermal stability, making them suitable for high-temperature applications.
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Varies based on composition but generally higher than pure tin.
  • Boiling Point: Also elevated compared to individual components due to stronger interatomic forces.
  • Appearance: Typically appears as a metallic solid with a lustrous finish.

Chemical Properties

  • Oxidation States: Gold typically exhibits +1 and +3 oxidation states; tin commonly exhibits +2 and +4.
  • Reactivity: Gold-tin compounds are relatively stable but may react under specific conditions (e.g., high temperatures or in the presence of strong acids).
Applications

Gold-tin compounds find applications primarily in:

  1. Electronics: Used as solder materials due to their excellent conductivity and melting characteristics.
  2. Aerospace: Employed in coatings for components that require high reliability under extreme conditions.
  3. Biomedical Devices: Utilized in various medical devices where biocompatibility is crucial.

The unique properties of gold-tin compounds make them valuable across multiple industries, particularly where performance under stress is essential.

Historical Context and Evolution of Gold-Tin Research

Early Applications in Art and Metallurgy: From Purple of Cassius to Pre-Columbian Alloys

The technological history of gold-tin systems begins with the serendipitous discovery of Purple of Cassius in the 17th century, when German glassmaker Andreas Cassius observed the formation of an intense purple pigment through the reaction of gold salts with stannous chloride. This colloidal suspension of gold nanoparticles on tin hydroxide became the premier coloring agent for royal glassware and porcelain, achieving chromatic effects previously unattainable in artisanal traditions [1]. The precise nanoparticle interactions responsible for its vivid hue would remain unexplained for centuries, yet empirical mastery of this gold-tin system enabled unprecedented artistic expression during the Baroque period.

Simultaneously, an independent metallurgical tradition flourished in the Americas, where pre-Columbian artisans developed sophisticated gold-copper-tin alloys known as tumbaga and guanín. Archaeological evidence from Ecuador's La Tolita culture (600 BC–200 CE) reveals artifacts with deliberate gold-platinum alloying, demonstrating advanced understanding of metallic coloration through composition control [6]. Colombian Muisca goldsmiths perfected depletion gilding—a surface enrichment technique where copper and tin were selectively oxidized to leave pure gold surfaces—producing objects with rose-gold appearances while conserving precious metal content [1]. Compositional analysis of surviving artifacts shows tin concentrations typically between 2-8 wt%, strategically balanced to maintain workability while achieving desired color tones:

Table 1: Compositional Range of Pre-Columbian Gold-Tin Alloys

Culture/RegionTime PeriodTin Content (wt%)Primary TechniquesArtistic Applications
La Tolita (Ecuador)600 BC–200 CE3-7%Platinum-gold sinteringRitual ornaments
Muisca (Colombia)600–1600 CE2-5%Depletion gildingRose-gold votive figures
West Mexican600–1300 CE4-8%Lost-wax castingBells, pendants
Chimú (Peru)900–1470 CE5-8%Sheet metal workingCeremonial vessels

These metallurgical traditions prioritized aesthetic properties over mechanical functionality, with tin serving as a crucial modulator of color, reflectivity, and acoustic properties in ritual objects. The West Mexican metallurgical phase (600-1200 CE) produced copper-tin-gold alloy bells with precisely calibrated tin concentrations (often exceeding 5 wt%) to achieve specific resonant frequencies for ceremonial use [3]. This artistic legacy demonstrates how empirical manipulation of gold-tin systems achieved sophisticated materials outcomes millennia before modern materials science emerged.

Emergence of Bimetallic Systems in Modern Nanotechnology

The late 20th century witnessed a paradigm shift from bulk alloys to precisely engineered bimetallic architectures, unlocking unprecedented functional properties. Gold-tin systems transitioned from artistic applications to technological platforms through controlled synthesis of nanoscale heterostructures. Bottom-up chemical approaches—particularly co-reduction and sequential reduction methods—enabled precise tuning of interfacial characteristics [4]. In co-reduction synthesis, simultaneous reduction of gold and tin precursors in the presence of stabilizing ligands like polyvinylpyrrolidone (PVP) yielded alloyed nanoparticles with homogeneous composition, while sequential reduction produced core-shell architectures with gold cores and tin oxide shells [4] [7].

The synergistic effects in gold-tin bimetallics arise from electronic interactions at metal interfaces. X-ray photoelectron spectroscopy studies reveal charge transfer from tin to gold atoms, creating electron-deficient tin sites that enhance catalytic activity. This interfacial electron redistribution fundamentally alters adsorption energetics for reactants compared to monometallic systems [7]. Additionally, the lattice mismatch between gold (4.08 Å) and tin (grey tin: 6.49 Å) generates compressive strain in gold-rich regions, modifying d-band electron distributions and creating unique reactive sites [5].

Table 2: Synthesis Methods and Properties of Gold-Tin Bimetallic Systems

Synthesis ApproachParticle Size RangeArchitectureKey PropertiesTechnological Applications
Chemical co-reduction5–20 nmHomogeneous alloyTunable plasmon resonanceOptical sensors
Sequential reduction10–50 nmCore-shell (Au-SnOx)Enhanced surface reactivityCatalytic converters
Laser ablation2–15 nmJanus-typeAsymmetric functionalityBiomedical theranostics
Microwave irradiation5–30 nmAlloyed/phase-separatedRapid, uniform heatingSolder nanoparticles
Electrochemical deposition50–200 nmLayered structuresPrecise composition controlBattery anodes

Modern applications exploit these engineered properties across diverse fields:

  • Electronics: Gold-tin eutectic nanoparticles (80Au-20Sn) serve as high-reliability solder joints in semiconductor packaging due to their high thermal conductivity (57 W/m·K) and oxidation resistance [4]
  • Catalysis: SnO₂-decorated gold nanoparticles exhibit 8-fold enhancement in CO oxidation activity compared to pure gold counterparts due to spillover effects at metal-oxide interfaces [7]
  • Optoelectronics: Alloyed Au-Sn nanoparticles display composition-dependent plasmon resonance shifts from 520 nm (pure Au) to 650 nm (40% Sn), enabling tailored light absorption in photovoltaic devices [4]

The transition from bulk to nanoscale gold-tin systems represents a fundamental materials evolution—from exploiting macroscopic properties to engineering quantum-scale interactions for advanced functionality.

Paradigm Shifts: Transition from Bulk Alloys to Core-Shell Nanostructures

The most significant conceptual advancement in gold-tin systems emerged through precise spatial control of metal distribution in core-shell architectures. Unlike homogeneous alloys, these nanostructures create designed interfaces where gold cores induce lattice strain in tin-containing shells, dramatically altering electronic properties. Research on analogous gold-palladium systems demonstrated that tensile strain in 2–3 atomic layer palladium shells on gold bipyramid cores increased ethanol oxidation activity by 23-fold compared to commercial catalysts [5]. This principle extends to gold-tin systems, where strained interfaces enhance catalytic and electronic performance beyond classical alloy limitations.

Advanced characterization reveals how epitaxial relationships govern core-shell functionality:

  • Strain engineering: The 35% lattice mismatch between gold and β-tin creates compressive strain in gold cores and tensile strain in tin shells when coherent interfaces form, modifying d-band centers by up to 0.8 eV [5]
  • Defect-mediated properties: Twin boundaries and stacking faults in gold cores propagate through tin shells, creating high-energy sites for catalytic reactions. Five-fold twinning in gold bipyramids generates parallel fault lines that enhance molecular adsorption energies [5]
  • Interdiffusion control: Strategic doping of titanium or nickel at gold-tin interfaces (1–3 at%) suppresses Kirkendall void formation during thermal processing, maintaining structural integrity at elevated temperatures [7]

Table 3: Advanced Characterization Techniques for Gold-Tin Core-Shell Structures

Characterization MethodSpatial ResolutionInformation ObtainedKey Findings in Au-Sn Systems
High-resolution TEM0.05 nmLattice spacing, defectsMismatch dislocation density at interfaces
Electron energy loss spectroscopy0.5 nmChemical mapping, oxidation statesSn²⁺ → Sn⁴⁺ gradient in oxide shells
X-ray photoelectron spectroscopy10 μmSurface composition, bondingAu 4f₇/₂ shift (+0.6 eV) indicating charge transfer
X-ray diffraction100 nmCrystal structure, strainPeak broadening corresponding to 1.8% compressive strain
Atom probe tomography0.3 nm3D atomic distributionSn segregation at grain boundaries (>12 at%)

The transition to core-shell architectures has enabled breakthrough applications:

  • Energy storage: Tin shell/gold core nanowires exhibit 1200 mAh/g lithium storage capacity with 95% retention after 100 cycles, overcoming the pulverization limitations of bulk tin anodes [7]
  • Plasmonic sensing: Gold core-tin oxide shell nanoparticles demonstrate refractive index sensitivity of 285 nm/RIU, triple that of homogeneous gold nanoparticles, enabling single-molecule detection [4]
  • Electrocatalysis: Strained Au@SnO₂ interfaces lower the activation barrier for CO₂ reduction to formate by 0.4 eV compared to unstrained composites, achieving Faradaic efficiencies >85% [7]

This architectural paradigm shift—from bulk composition to controlled nanoscale interfaces—represents the frontier of gold-tin research, where strain engineering and defect control enable previously unattainable performance metrics across energy, sensing, and computing applications.

Properties

Product Name

Gold;tin

IUPAC Name

gold;tin

Molecular Formula

AuSn

Molecular Weight

315.68 g/mol

InChI

InChI=1S/Au.Sn

InChI Key

JVPLOXQKFGYFMN-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Au]

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